N-(Phenylcarbamoyl)-L-alanyl-L-leucine
Description
N-(Phenylcarbamoyl)-L-alanyl-L-leucine is a synthetic dipeptide derivative featuring a phenylcarbamoyl group attached to the N-terminus of an L-alanyl-L-leucine backbone. This compound belongs to a broader class of phenylcarbamoyl-modified molecules, which are often explored for their bioactivity, including anticancer, antimicrobial, and diagnostic applications.
Properties
CAS No. |
827613-36-5 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)9-13(15(21)22)19-14(20)11(3)17-16(23)18-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t11-,13-/m0/s1 |
InChI Key |
JQEOENSJIGEOMN-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis
Carbodiimide-Mediated Coupling
The foundational approach for synthesizing N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves solution-phase coupling using carbodiimide reagents. In this method:
- N-Phenylcarbamoyl-L-alanine is first synthesized by reacting L-alanine’s α-amino group with phenyl isocyanate under anhydrous conditions. For example, L-alanine methyl ester is treated with phenyl isocyanate in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding N-phenylcarbamoyl-L-alanine methyl ester . Saponification with sodium hydroxide liberates the carboxylic acid.
- The activated carboxyl group of N-phenylcarbamoyl-L-alanine is then coupled to L-leucine’s α-amino group using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method, adapted from protocols for enkephalin synthesis, achieves yields of 70–85% with minimal racemization (<2%) due to HOBt’s racemization-suppressing effects.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Urea formation | PhNCO, TEA, THF, 0°C | 92 | 95 |
| Carboxyl activation | DCC/HOBt, DCM, 4°C | 88 | 97 |
| Dipeptide coupling | Boc-Leu-OH, DIPEA, RT | 78 | 98 |
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy
Solid-phase synthesis offers advantages in scalability and purification. A representative protocol involves:
- Resin loading : Fmoc-L-leucine is anchored to a Wang resin via its carboxyl group using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- Fmoc deprotection : 20% piperidine in DMF removes the Fmoc group, exposing the leucine’s α-amino group.
- Coupling : Fmoc-L-alanine is coupled using HATU/DIPEA, followed by a second deprotection step.
- Phenylcarbamoylation : The free N-terminus reacts with phenyl isocyanate in DCM/TEA (4:1) for 2 hours, achieving >95% conversion.
- Cleavage : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) liberates the peptide from the resin, yielding the final product with 80–90% purity.
Key Data:
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Resin loading | HATU, DIPEA, DMF | 1.5 | 95 |
| Phenylcarbamoylation | PhNCO, DCM/TEA | 2 | 98 |
| Final cleavage | TFA/H2O/TIS | 2 | 85 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Solution-phase | High purity, established | Solvent waste, multi-step | Moderate |
| SPPS | Automated, high yield | Resin cost, TFA use | High |
| Mechanochemical | Solvent-free, rapid | Limited precedent | Low |
| Enzymatic | Eco-friendly, mild conditions | Low efficiency, specificity | Experimental |
Characterization and Validation
Critical quality control metrics include:
Industrial and Research Implications
The choice of method hinges on application scope:
- SPPS dominates for small-scale research (1–100 mg) due to reproducibility.
- Solution-phase suits multi-gram production but requires optimization to minimize DCC-derived byproducts. Emerging techniques like flow chemistry could further enhance efficiency, as demonstrated in Dts-based syntheses.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various functional groups
Scientific Research Applications
N-(Phenylcarbamoyl)-L-alanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The phenylcarbamoyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N-(Phenylcarbamoyl)benzamide
- Structure : A urea derivative with a benzamide core linked to a phenylcarbamoyl group.
- Activity : Exhibits cytotoxic effects against HeLa cells (IC₈₀ = 0.8 mM), outperforming hydroxyurea (IC₈₀ = 4.3 mM). Molecular docking studies suggest strong binding affinity (-72.06 kcal/mol rerank score) to cancer-related targets .
- ADMET Profile : Favorable metabolism, good excretion, and low toxicity, making it a promising anticancer candidate .
(b) N-[(4-Chlorophenyl)carbamoyl]-pyridine-3-sulfonamide (Compound 21)
- Structure : A pyridine-3-sulfonamide scaffold with a 4-chlorophenylcarbamoyl group.
- Activity: Demonstrates selective anticancer activity against leukemia, colon cancer, and melanoma cell lines, with average GI₅₀ values of 13.6–14.9 µM. Substitutions on the phenyl ring (e.g., chlorine) enhance selectivity .
(c) N-Acetyl-D,L-Leucine (Ac-D,L-Leu)
- Structure : Acetylated leucine enantiomers.
- Application: Used as a diagnostic marker in diabetes. Salivary levels of Ac-D-Leu and Ac-L-Leu are significantly lower in diabetic patients compared to healthy individuals (e.g., Ac-L-Leu: 10.68 ± 5.52 pmol/mL in diabetics vs. 25.35 ± 31.22 pmol/mL in healthy subjects) .
(d) PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid)
- Structure : A pyrazine-carboxylic acid derivative with a pyrrolidine-substituted phenylcarbamoyl group.
- Activity : Exhibits antibacterial properties against Vibrio cholerae at 25 µM (IC₅₀) without affecting bacterial growth kinetics .
Key Comparative Data
Structure-Activity Relationships (SAR)
- Phenylcarbamoyl Modifications: Chlorine substituents (e.g., 4-chlorophenyl in Compound 21) enhance anticancer selectivity . Peptide backbone integration (as in the target compound) may improve tissue specificity or metabolic stability compared to non-peptide analogs like benzamide derivatives.
- Core Scaffold Influence: Pyridine/pyrazine cores (Compounds 21, PDCApy) favor interactions with enzymatic targets (e.g., kinases, bacterial proteins). Dipeptide structures (target compound) could leverage amino acid transport systems for cellular uptake.
Pharmacokinetic and Toxicity Profiles
- N-(Phenylcarbamoyl)benzamide : Low toxicity, favorable ADMET properties .
Q & A
Basic: What synthetic methodologies are employed for N-(Phenylcarbamoyl)-L-alanyl-L-leucine, and how is purity validated?
The compound is synthesized via carbodiimide-mediated coupling reactions. Benzoyl chloride reacts with L-alanyl-L-leucine under anhydrous conditions (e.g., dichloromethane) with a base catalyst (e.g., triethylamine) to form the phenylcarbamoyl derivative . Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed via -NMR (e.g., characteristic amide proton signals at δ 7.8–8.2 ppm) .
Basic: How is the cytotoxic activity of this compound evaluated in vitro?
Cytotoxicity is assessed using the MTT assay on HeLa cell lines. Cells are treated with serial dilutions (0.1–10 mM) for 48 hours, followed by absorbance measurement at 570 nm. Data are analyzed via probit regression (SPSS) to calculate IC/IC. For example, the compound shows an IC of 0.8 mM, significantly lower than hydroxyurea (4.3 mM) .
Advanced: How do molecular docking and dynamics simulations elucidate its mechanism of action?
Molecular docking (Molegro Virtual Docker) identifies binding affinity to checkpoint kinase 1 (CHK1), a serine/threonine kinase regulating DNA repair. The compound’s rerank score (-72.06 kcal/mol) exceeds hydroxyurea (-32.15 kcal/mol), indicating stronger binding to CHK1’s ATP-binding pocket . Molecular dynamics (10-ns simulation) confirm stability via RMSD (<2.0 Å) and hydrogen bonding with residues like Glu85 and Lys38 .
Advanced: What ADMET properties predict its pharmacokinetic suitability?
ADMET Predictor software evaluates:
- Absorption : Moderate intestinal permeability (logP = 1.5).
- Metabolism : Low CYP3A4 inhibition (<15%).
- Toxicity : Non-mutagenic (AMES test) and LD > 2000 mg/kg (oral, rat).
Results suggest favorable distribution and low hepatotoxicity, supporting further in vivo testing .
Advanced: How can researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies in IC values may arise from:
- Cell line variability (e.g., HeLa vs. MCF-7).
- Assay conditions (e.g., serum concentration, incubation time).
To standardize results, use synchronized cell cycles, validate apoptosis via Annexin V/PI staining, and cross-reference with orthogonal assays (e.g., caspase-3 activation) .
Advanced: What rationale supports combining this compound with DNA-damaging agents?
CHK1 inhibition abrogates the G2/M checkpoint, sensitizing p53-deficient cancer cells to DNA damage. Preclinical studies suggest synergism with cisplatin or radiation via increased γH2AX foci (DNA damage markers) and reduced tumor volume in xenografts .
Advanced: How are structural modifications optimized to enhance bioavailability?
Derivatives are designed to improve solubility and membrane permeability:
- Backbone alkylation : Increases logP (e.g., methyl groups at C3).
- Polar substituents : Carboxylic acid derivatives enhance aqueous solubility (e.g., IC reduced by 40% with -COOH substitution).
Quantitative structure-activity relationship (QSAR) models prioritize candidates with topological polar surface area <90 Ų .
Advanced: What experimental designs validate target engagement in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
